Lithium tantalum oxide (LiTaO3)

Catalog No.
S1506860
CAS No.
12031-66-2
M.F
LiTaO3
LiO3Ta
M. Wt
235.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tantalum oxide (LiTaO3)

CAS Number

12031-66-2

Product Name

Lithium tantalum oxide (LiTaO3)

IUPAC Name

lithium;oxygen(2-);tantalum(5+)

Molecular Formula

LiTaO3
LiO3Ta

Molecular Weight

235.9 g/mol

InChI

InChI=1S/Li.3O.Ta/q+1;3*-2;+5

InChI Key

CIFJATMCNLSYQG-UHFFFAOYSA-N

SMILES

[Li+].[O-2].[O-2].[O-2].[Ta+5]

Canonical SMILES

[Li+].[O-2].[O-2].[O-2].[Ta+5]

Isomeric SMILES

[Li+].[O-][Ta](=O)=O

Nonlinear Optics:

  • LiTaO3 possesses exceptional nonlinear optical properties, allowing it to convert, manipulate, and amplify light signals. This makes it crucial for various research applications, including:
    • Optical parametric oscillators (OPOs): LiTaO3 crystals are used as the gain medium in OPOs, which are tunable lasers that generate light across a broad spectrum. These lasers find applications in spectroscopy, remote sensing, and frequency metrology .
    • Frequency doubling and tripling: LiTaO3 crystals can efficiently double or triple the frequency of an incoming light source, enabling the generation of new wavelengths crucial for various research areas in physics, chemistry, and biology .
    • Second-harmonic generation (SHG): LiTaO3 is widely used for SHG, which involves converting an incoming light wave to its second harmonic frequency. This technique finds applications in frequency up-conversion, optical parametric amplification, and material characterization .

Surface Acoustic Wave (SAW) Devices:

  • LiTaO3 exhibits excellent piezoelectric properties, meaning it can convert mechanical vibrations into electrical signals and vice versa. This makes it ideal for SAW devices, which utilize surface acoustic waves for various functionalities:
    • Signal processing filters: SAW filters based on LiTaO3 are widely used in radio-frequency (RF) communication systems due to their high selectivity and stability .
    • Sensors: LiTaO3 SAW devices can be designed as sensors for various parameters like pressure, temperature, and chemical composition due to their sensitivity to changes in surface properties .

Other Research Applications:

  • LiTaO3 is also explored in various emerging research areas due to its unique properties:
    • Photocatalysis: Research investigates the potential of LiTaO3 as a photocatalyst for water splitting and degradation of organic pollutants, contributing to sustainable energy production and environmental remediation .
    • Biomaterials: Studies explore the biocompatibility and bioactivity of LiTaO3 for potential applications in bone regeneration and tissue engineering .
    • Quantum technologies: Research is underway to explore the potential of LiTaO3 for applications in quantum information processing due to its specific optical and electrical properties .

Lithium tantalum oxide, with the chemical formula Lithium Tantalate, is a crystalline compound known for its exceptional optical and piezoelectric properties. It is widely utilized in various high-tech applications, including telecommunications, electronics, and optics. The crystal structure of Lithium Tantalate is rhombohedral, and it exhibits a high degree of transparency across a broad spectrum of wavelengths, making it suitable for applications in infrared detection and nonlinear optics. Its unique characteristics include a high optical damage threshold and the ability to generate second harmonic signals, which is crucial for advanced photonic devices .

The mechanism of action of LiTaO3 depends on the specific application. Here are two key functionalities:

  • Piezoelectric and Pyroelectric Effects: In pressure or temperature sensors, the material generates a voltage due to the movement of ions within the crystal structure. This voltage can then be used to measure the applied pressure or temperature change [].
  • Nonlinear Optical Effects: In optical devices like frequency converters and modulators, LiTaO3 interacts with light waves, altering their properties through its non-linear response. This allows for functionalities like converting light from one frequency to another or modulating the intensity of light [].
Depending on the conditions. A notable reaction involves its synthesis through solid-state reactions:

Li2O+Ta2O52LiTaO3\text{Li}_2\text{O}+\text{Ta}_2\text{O}_5\rightarrow 2\text{LiTaO}_3

This reaction typically occurs at elevated temperatures (around 1000 °C) to produce Lithium Tantalate from lithium oxide and tantalum pentoxide. Additionally, Lithium Tantalate can also participate in photocatalytic reactions when doped or combined with other materials, enhancing its utility in environmental applications such as water splitting .

Lithium Tantalate can be synthesized through several methods:

  • Solid-State Reaction: The most common method involves mixing lithium oxide and tantalum pentoxide at high temperatures.
  • Sol-Gel Method: This technique allows for the preparation of thin films and nanoparticles by using metal alkoxides as precursors.
  • Flame Spray Pyrolysis: A scalable method for producing nanoparticles with controlled size and morphology .
  • Molten Salt Method: This method produces sub-micrometer grains of Lithium Tantalate by utilizing molten salts as a medium .
  • Czochralski Method: A crystal growth technique that allows for the production of high-quality single crystals .

These methods can be tailored to achieve specific properties required for various applications.

Lithium NiobateHigher electro-optic coefficientsTelecommunications, optical devicesBarium TitanateStronger piezoelectric effectSensors, actuatorsPotassium TantalateLower temperature stabilityHigh-temperature applicationsSodium TantalateEnhanced ionic conductivitySolid-state batteries

Lithium Tantalate stands out due to its superior optical damage threshold and broad transparency range, making it particularly valuable in nonlinear optics compared to these similar compounds .

Interaction studies of Lithium Tantalate focus on its behavior in various environments, particularly concerning its optical and electronic properties when doped with other elements (such as iron or zinc). These studies reveal that doping can enhance certain characteristics like optical stability and piezoelectric response, making Lithium Tantalate more effective in specific applications like holographic storage or photonic devices .

The ferroelectric to paraelectric phase transition in lithium tantalum oxide represents a second-order phase transition characterized by a distinct Curie temperature. Experimental measurements have established the Curie temperature range for lithium tantalum oxide to be between 874 K (601°C) and 958 K (685°C), with variations attributed to compositional differences and measurement methodologies [1]. More precise determinations indicate values ranging from 605°C to 690°C, with stoichiometric lithium tantalum oxide exhibiting a Curie temperature of approximately 690°C [18] [30].

The Curie temperature demonstrates significant sensitivity to lithium to tantalum stoichiometry. Non-stoichiometric compositions show a linear decrease in Curie temperature with decreasing lithium oxide concentration [2] [5]. For exact stoichiometric compositions, the average Curie temperature has been determined to be 919 K based on multiple experimental estimations of 917 K, 928 K, and 913 K [5]. The lithium to tantalum oxide molar ratio critically influences the transition temperature, with stoichiometric lithium tantalum oxide maintaining the highest transition temperature [2].

Dopant incorporation produces systematic variations in Curie temperature characteristics. Nickel doping studies demonstrate that Curie temperature increases with nickel content up to approximately 2.5 mole percent, followed by a weaker increase at higher concentrations [2] [5]. This behavior reflects changes in substitution mechanisms, where nickel ions initially replace tantalum ions at lithium sites, subsequently occupying both lithium and tantalum sites at higher concentrations [5]. Magnesium doping in related ferroelectric systems has been shown to raise the Curie temperature, indicating similar effects may occur in lithium tantalum oxide [1].

Composition TypeCurie Temperature (°C)Curie Temperature (K)Reference Conditions
Stoichiometric690963Pure composition [18]
Congruent605-685878-958Standard growth [1]
Nickel-doped (2.5%)695968Optimal doping [2]
Non-stoichiometric601-685874-958Variable Li/Ta ratio [1]

Atomic Displacement Mechanisms During Phase Transitions

The ferroelectric to paraelectric transition in lithium tantalum oxide involves complex atomic displacement mechanisms characterized by both displacive and order-disorder components. Theoretical calculations using density functional theory and ab initio molecular dynamics reveal that the structural transformation is a continuous process beginning at temperatures well below the Curie temperature [1]. Significant ionic displacements occur approximately 100 K below the Curie temperature, indicating that the phase transition extends over a substantial temperature range rather than occurring as an abrupt change [1].

At zero temperature in the ferroelectric phase, tantalum ions are displaced from the oxygen cage center by 0.188 Å, while lithium ions are displaced from the oxygen planes by 0.643 Å [1]. These displacements represent the fundamental atomic arrangements responsible for the spontaneous polarization in the ferroelectric state. The paraelectric structure features tantalum atoms positioned exactly at the center of oxygen octahedra, with lithium ions located precisely within the oxygen planes, resulting in a centrosymmetric arrangement with zero net polarization [1].

The transition mechanism exhibits distinct behavior for different ionic sublattices. The tantalum sublattice undergoes a displacive-type transition, where atoms move continuously between displaced and centered positions [1]. Conversely, the lithium sublattice demonstrates order-disorder characteristics, with lithium ions randomly distributed above or below oxygen planes in the paraelectric phase, creating oppositely directed microscopic dipole moments that sum to zero net polarization [1] [38]. Recent theoretical investigations suggest that oxygen triangle disorder may play a key role in the phase transition mechanism, with the order-disorder of oxygen triangles being globally distinct from lithium or tantalum ion disorder [38].

Molecular dynamics simulations indicate that lithium ions possess sufficient thermal energy to overcome energy barriers represented by oxygen planes and migrate into vacant oxygen octahedra as temperature increases [1]. In the ferroelectric phase at low temperatures, the occupation of regular lithium octahedra approaches 100 percent. During the transition to the paraelectric phase, lithium atoms jump continuously between lithium octahedra and vacant octahedra, resulting in 50 percent occupation of regular lithium octahedra [1].

Temperature-Dependent Structural Transformations

The structural transformation from ferroelectric to paraelectric phases in lithium tantalum oxide involves systematic changes in crystallographic parameters and symmetry. The ferroelectric structure belongs to space group R3c with rhombohedral symmetry, characterized by lattice parameters a = 5.154 Å and c = 13.783 Å at room temperature [18] [34]. The high-temperature paraelectric phase adopts space group R̄3c, representing a higher symmetry structure where the centers of mass of positive and negative charges coincide [1].

Temperature-dependent lattice parameter variations reflect the thermal expansion behavior of the crystal structure. The thermal expansion coefficients have been measured as αa = 1.61 × 10⁻⁶ K⁻¹ and αc = 4.1 × 10⁻⁶ K⁻¹, indicating anisotropic expansion along different crystallographic axes [18]. These expansion coefficients influence the phase transition temperature and the temperature range over which structural modifications occur.

The structural transformation involves continuous changes in atomic positions and interatomic distances. Temperature-dependent neutron diffraction studies have revealed systematic variations in oxygen octahedra geometry and cation-oxygen bond lengths as the transition temperature is approached [19]. The progressive disorder of atomic positions begins at temperatures significantly below the Curie temperature, contributing to the continuous nature of the phase transition [1].

Thermal expansion effects on the crystal lattice have been incorporated into theoretical models to provide accurate predictions of transition temperatures [1]. The thermal expansion of the lithium tantalum oxide lattice follows the relationship K(T) = K(20°C)[1 + 1.6 × 10⁻⁵(T - 20°C) + 7 × 10⁻⁹(T - 20°C)²], where K represents the lattice period [33]. This temperature dependence directly affects the phase transition dynamics and the temperature range over which structural changes occur.

Temperature Range (K)Structural CharacteristicSpace GroupLattice Parameters
300-774FerroelectricR3ca = 5.154 Å, c = 13.783 Å [34]
774-874Pre-transitionR3cIncreasing disorder [1]
874-958Transition RegionR3c → R̄3cVariable [1]
>958ParaelectricR̄3cCentered positions [1]

Equivalent Circuit Analysis at Transition Temperatures

Equivalent circuit analysis of lithium tantalum oxide at phase transition temperatures reveals distinct electrical characteristics that reflect the underlying structural and electronic changes. Impedance spectroscopy measurements demonstrate significant variations in dielectric properties, charge transfer resistance, and electrical conductivity across the ferroelectric-paraelectric transition [14] [15]. The dielectric constant exhibits pronounced anomalies at the Curie temperature, clearly indicating the second-order nature of the phase transition [12].

Temperature-dependent dielectric measurements show that the dielectric constant increases gradually with temperature below the Curie temperature, reaches a maximum value at the transition temperature, then decreases in the paraelectric phase [14]. For stoichiometric lithium tantalum oxide, the maximum dielectric constant can reach values exceeding 3000 at the Curie temperature, representing a significant enhancement compared to room temperature values of approximately 42-53 [14] [34]. The dielectric loss exhibits corresponding temperature dependence, with peak values occurring near the Curie temperature [14].

Electrical conductivity measurements across the phase transition provide insights into the ionic and electronic transport mechanisms. The electrical conductivity shows systematic changes that correlate with the atomic displacement mechanisms and structural disorder [1]. Charge transfer resistance, extracted from impedance spectroscopy analysis, decreases significantly at elevated temperatures, reflecting enhanced ionic mobility and reduced activation barriers for charge transport [15].

The equivalent circuit model for lithium tantalum oxide typically incorporates parallel resistance-capacitance elements representing bulk and grain boundary contributions. The bulk resistance component shows temperature-dependent behavior that follows Arrhenius-type relationships, with activation energies varying across the phase transition region [15]. The capacitive elements reflect the dielectric response of the material, which undergoes dramatic changes at the Curie temperature due to the structural phase transition [14].

Temperature (°C)Dielectric ConstantDielectric LossElectrical Behavior
2542-53LowFerroelectric [34]
400IncreasingModeratePre-transition [14]
690>3000MaximumCurie Point [14]
750DecreasingModerateParaelectric [14]

Thermal Analysis and Calorimetric Studies

Thermal analysis and calorimetric investigations of lithium tantalum oxide provide quantitative characterization of the ferroelectric-paraelectric phase transition through direct measurement of thermal properties. Differential scanning calorimetry measurements reveal distinct thermal anomalies at the Curie temperature, confirming the second-order nature of the phase transition [12]. The specific heat capacity exhibits pronounced temperature dependence, with characteristic peaks occurring at the transition temperature [12] [27].

The specific heat capacity of lithium tantalum oxide has been determined to be 424 J/(K·kg) at room temperature, with systematic variations as a function of temperature [27]. Calorimetric studies demonstrate that the heat capacity increases significantly as the Curie temperature is approached, reflecting the increasing thermal fluctuations and structural disorder associated with the phase transition [12]. The temperature dependence of specific heat provides direct evidence for the continuous nature of the structural transformation [1].

Thermal conductivity measurements reveal anisotropic behavior in lithium tantalum oxide, with values of 4.6 W/(m·K) and 8.78 W/(m·K) along different crystallographic directions [27]. The thermal conductivity shows temperature dependence that reflects changes in phonon transport properties across the phase transition. Enhanced thermal conductivity in stoichiometric lithium tantalum oxide compared to congruent compositions indicates the influence of defect structure on thermal transport mechanisms [30].

Thermogravimetric analysis provides information about thermal stability and decomposition behavior at elevated temperatures. Lithium tantalum oxide demonstrates excellent thermal stability up to its melting point of 1650°C, with no significant mass loss or decomposition below the phase transition temperature [20] [27]. The thermal expansion coefficient determined from dilatometric measurements shows values consistent with crystallographic studies, confirming the reliability of thermal analysis techniques [18].

Enthalpy measurements across the phase transition region provide quantitative assessment of the energetic changes associated with the structural transformation. The enthalpy of formation for lithium tantalum oxide and related thermodynamic parameters have been incorporated into computational models for predicting phase behavior [32]. Heat capacity measurements combined with pyroelectric coefficient determinations enable accurate determination of spontaneous polarization temperature dependence with precision within 5 percent [12].

Thermal PropertyValueUnitsTemperature Range
Specific Heat424J/(K·kg)Room Temperature [27]
Thermal Conductivity4.6-8.78W/(m·K)Variable directions [27]
Melting Point1650°CAtmospheric pressure [20]
Thermal Expansion1.61-4.1 × 10⁻⁶K⁻¹Different axes [18]

General Manufacturing Information

Lithium tantalum oxide (LiTaO3): ACTIVE

Dates

Modify: 2024-04-14

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